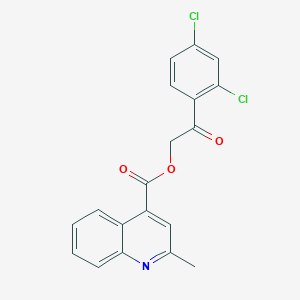![molecular formula C18H22N2O5S B497804 1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine CAS No. 915933-52-7](/img/structure/B497804.png)
1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine is a novel compound that has gained popularity in scientific research due to its potential as a pharmacological agent. This compound is commonly referred to as FMDP and has been found to exhibit promising biological activities. In
Mechanism of Action
The mechanism of action of FMDP is not fully understood. However, it has been suggested that FMDP exerts its biological activities by inhibiting various enzymes and signaling pathways. FMDP has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. FMDP has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
FMDP has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. FMDP has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, FMDP has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using FMDP in lab experiments is its wide range of biological activities. FMDP can be used in various assays to study its effects on different cellular processes. However, one of the limitations of using FMDP is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of FMDP. One area of research is the development of FMDP as a potential anticancer agent. Further studies are needed to determine the efficacy of FMDP in different types of cancer and to identify its mechanism of action. Another area of research is the development of FMDP as a potential treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy of FMDP in animal models of these diseases and to identify its mechanism of action. Additionally, studies are needed to optimize the synthesis of FMDP and to develop more efficient methods for its purification.
Synthesis Methods
The synthesis of FMDP involves the reaction of 1-(2-furoyl)piperazine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure FMDP.
Scientific Research Applications
FMDP has been extensively studied for its potential as a pharmacological agent. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties. FMDP has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
furan-2-yl-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13-12-17(14(2)11-16(13)24-3)26(22,23)20-8-6-19(7-9-20)18(21)15-5-4-10-25-15/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZITWIXJOUAGJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B497723.png)
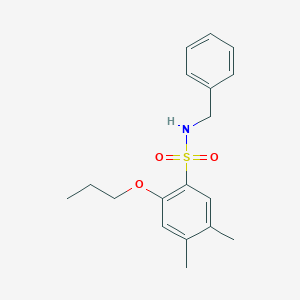
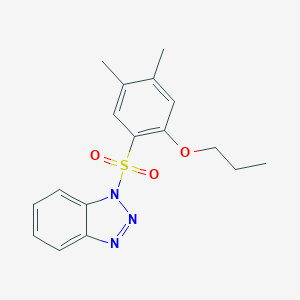
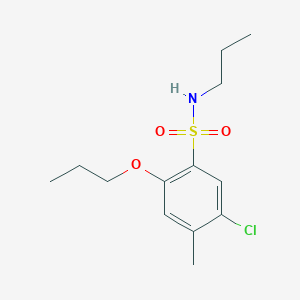

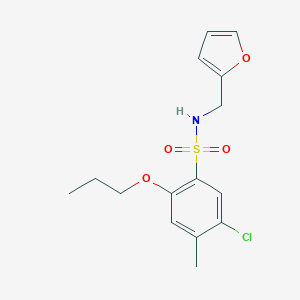
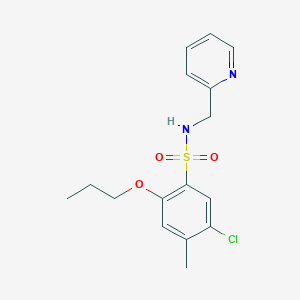

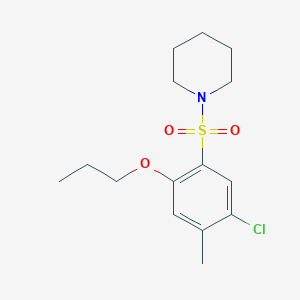
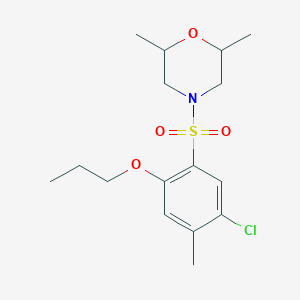
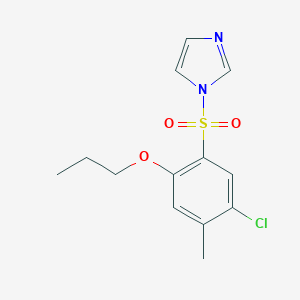
![5-Chloro-1-[(2-ethylimidazolyl)sulfonyl]-4-methyl-2-propoxybenzene](/img/structure/B497742.png)
